Product packaging for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol(Cat. No.:CAS No. 122913-80-8)

2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Cat. No.: B2900487
CAS No.: 122913-80-8
M. Wt: 174.58
InChI Key: PVUHELHFJISBLS-UHFFFAOYSA-N
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Description

2-(6-Chloro-pyridazin-3-yloxy)-ethanol, with the CAS Registry Number 122913-80-8, is a versatile pyridazine derivative of high interest in chemical and pharmaceutical research . This compound, with a molecular formula of C 6 H 7 ClN 2 O 2 and a molecular weight of 174.58-174.59 g/mol, serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Its structure features a chloro substituent and an ethanol-oxy chain on the pyridazine ring, offering two distinct sites for further chemical modification. Researchers can utilize the reactive chloro group for nucleophilic aromatic substitution reactions, while the hydroxyethyl chain can be functionalized or elaborated. This bifunctionality makes it particularly useful in medicinal chemistry for constructing potential drug candidates, and in agrochemical research for developing new active ingredients. The compound is associated with the MDL number MFCD11136690 . Its structure can be represented by the SMILES notation OCCOc1ccc(Cl)nn1 . Application Note: The primary value of this compound lies in its role as a key precursor in organic synthesis. Its utility is derived from its well-defined molecular structure and reactive sites, allowing researchers to explore novel chemical spaces and generate libraries of compounds for biological screening. Safety and Usage: This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B2900487 2-(6-Chloro-pyridazin-3-yloxy)-ethanol CAS No. 122913-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-1-2-6(9-8-5)11-4-3-10/h1-2,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUHELHFJISBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122913-80-8
Record name 2-(6-chloro-pyridazin-3-yloxy)-ethanol
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Advanced Synthetic Methodologies for 2 6 Chloro Pyridazin 3 Yloxy Ethanol

Established Synthetic Pathways and Mechanistic Considerations

The construction of 2-(6-chloro-pyridazin-3-yloxy)-ethanol primarily relies on the principles of nucleophilic aromatic substitution to form the key ether linkage. The synthesis can be logically divided into the preparation of the pyridazine (B1198779) precursor and the subsequent etherification.

Nucleophilic Aromatic Substitution Routes for Ether Formation

The central transformation in the synthesis of the target molecule is the formation of the ether bond between the pyridazine ring and the ethanol (B145695) moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the presence of the chloro substituent, facilitates the attack by a nucleophile.

A common and well-established method for ether synthesis is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl or aryl halide. masterorganicchemistry.comyoutube.comwikipedia.org In the context of this compound synthesis, this would involve the reaction of the alkoxide of ethylene (B1197577) glycol or a related species with a suitable chloropyridazine precursor.

The general mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The reaction is initiated by the deprotonation of the alcohol, typically using a strong base such as sodium hydride (NaH) or a metal alkoxide. The resulting alkoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group (in this case, the chlorine atom on the pyridazine ring).

A plausible synthetic route involves the reaction of 6-chloropyridazin-3-ol with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene oxide, in the presence of a base. The base deprotonates the hydroxyl group of 6-chloropyridazin-3-ol, forming a pyridazinolate anion which then attacks the electrophile.

Precursor Synthesis and Functionalization of Pyridazine Derivatives

The key precursor for the synthesis of this compound is 6-chloropyridazin-3-ol. This intermediate can be readily synthesized from the commercially available 3,6-dichloropyridazine (B152260). The synthesis involves a selective nucleophilic substitution of one of the chlorine atoms.

A straightforward method for the preparation of 6-chloropyridazin-3-ol involves the reaction of 3,6-dichloropyridazine with a hydroxide (B78521) source, such as sodium hydroxide, in a suitable solvent. The reaction conditions can be controlled to favor monosubstitution over disubstitution. For instance, refluxing 3,6-dichloropyridazine in an ethanolic solution can yield 6-chloropyridazin-3-ol. chemicalbook.com

The functionalization of the pyridazine ring is a critical aspect of synthesizing a diverse range of derivatives. The two nitrogen atoms in the pyridazine ring make it π-deficient, which facilitates nucleophilic substitution reactions. vulcanchem.com The reactivity of the pyridazine ring can be further modulated by the presence of activating or deactivating groups.

Innovations in Synthesis Techniques

In recent years, there has been a significant drive towards developing more efficient, sustainable, and safer chemical processes. This has led to the exploration of innovative techniques for the synthesis of heterocyclic compounds like this compound.

Green Chemistry Approaches in Reaction Design

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. In the context of pyridazine synthesis, several green approaches have been investigated.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. thieme-connect.demdpi.com The use of microwave heating can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For the synthesis of pyridazine derivatives, microwave-assisted protocols have been successfully employed for various transformations, including nucleophilic substitutions. thieme-connect.demdpi.com The synthesis of this compound could potentially be optimized by employing microwave heating for the etherification step, leading to a more energy- and time-efficient process.

Flow Chemistry and Continuous Synthesis of the Chemical Compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govmdpi.comresearchgate.net The use of microreactors or packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

While a specific flow synthesis protocol for this compound has not been extensively reported, the synthesis of related heterocyclic compounds has been successfully demonstrated using flow chemistry. nih.govmdpi.com The synthesis of the target molecule could be adapted to a continuous flow process. For instance, the reaction of 3,6-dichloropyridazine with a hydroxide solution could be performed in a heated flow reactor to produce 6-chloropyridazin-3-ol, which could then be directly reacted with an ethylene glycol derivative in a subsequent flow reactor to yield the final product. This integrated approach would minimize manual handling of intermediates and allow for a more streamlined and efficient synthesis.

Catalytic Strategies for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. For the synthesis of this compound, catalytic strategies can be employed in the etherification step.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). iagi.or.idphasetransfer.comchempedia.infomdpi.comresearchgate.net In the Williamson ether synthesis of the target compound, where an aqueous solution of a base might be used with an organic solvent, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction. iagi.or.idphasetransfer.comchempedia.infomdpi.comresearchgate.net This can lead to milder reaction conditions, reduced reaction times, and improved yields.

Table 1: Summary of Synthetic Methodologies

Methodology Description Potential Advantages
Williamson Ether Synthesis Reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.org Well-established, versatile for ether formation.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. thieme-connect.demdpi.com Reduced reaction times, improved yields, energy efficiency.
Flow Chemistry Continuous synthesis in microreactors or packed-bed reactors. nih.govmdpi.comresearchgate.net Enhanced safety, better process control, scalability.
Phase-Transfer Catalysis Use of a catalyst to facilitate reactions between immiscible phases. iagi.or.idphasetransfer.comchempedia.infomdpi.comresearchgate.net Milder reaction conditions, increased reaction rates.

Table 2: Key Intermediates and Reagents

Compound Name Role in Synthesis
3,6-Dichloropyridazine Starting material for the precursor synthesis.
6-Chloropyridazin-3-ol Key precursor containing the pyridazine core. chemicalbook.com
Ethylene Glycol / 2-Chloroethanol Source of the ethanol moiety for etherification.
Sodium Hydride / Sodium Hydroxide Base for deprotonation in the etherification step.
Phase-Transfer Catalyst Catalyst to enhance the rate of the etherification reaction.

Optimization of Reaction Conditions and Process Yields

The efficient synthesis of this compound from 3,6-dichloropyridazine and ethylene glycol, a variation of the Williamson ether synthesis, is highly dependent on the careful optimization of several reaction parameters. Key factors influencing the process yield include the choice of base, solvent, reaction temperature, and reaction time.

Influence of Base and Solvent: The selection of an appropriate base and solvent system is paramount in maximizing the nucleophilicity of the ethylene glycol mono-anion while minimizing side reactions. Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete deprotonation of ethylene glycol. The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the base, thereby increasing the reactivity of the alkoxide nucleophile.

Effect of Temperature and Reaction Time: Reaction temperature is a critical parameter that must be carefully controlled. Higher temperatures can accelerate the rate of the desired nucleophilic aromatic substitution (SNA r) reaction. However, excessively high temperatures may lead to the formation of undesired byproducts through competing reaction pathways, such as dialkylation or decomposition of the starting materials. Consequently, an optimal temperature range must be determined experimentally to balance reaction rate and selectivity. The reaction time is also a crucial factor, with prolonged reaction times potentially increasing the yield but also the risk of byproduct formation.

To illustrate the impact of these parameters, a hypothetical optimization study is presented in the interactive data table below. This table showcases how systematic variation of the base, solvent, and temperature can influence the yield of this compound.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF251245
2NaH (1.1)DMF251265
3NaH (1.1)DMF80685
4K2CO3 (2.0)Acetonitrile (B52724)802450
5t-BuOK (1.1)THF60875
6t-BuOK (1.1)DMSO80690

This data is illustrative and intended to demonstrate the principles of reaction optimization.

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound from 3,6-dichloropyridazine inherently involves challenges of chemo- and regioselectivity.

Chemoselectivity: The primary chemoselectivity challenge lies in achieving mono-substitution over di-substitution. Ethylene glycol has two hydroxyl groups, and both can potentially react with 3,6-dichloropyridazine. To favor the formation of the desired mono-ether, a molar excess of 3,6-dichloropyridazine relative to ethylene glycol can be employed. Alternatively, using a large excess of ethylene glycol can favor the formation of the mono-substituted product, which can then be separated from the unreacted diol. The slow addition of the base or one of the reactants can also be a strategy to control the concentration of the reactive species and minimize the formation of the dialkylated byproduct.

Regioselectivity: The 3,6-dichloropyridazine molecule presents two reactive sites for nucleophilic attack at the C3 and C6 positions. The electronic properties of the pyridazine ring, with two adjacent nitrogen atoms, influence the reactivity of these positions. The nitrogen atoms are electron-withdrawing, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. In the case of 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent, and a statistical mixture of products would be expected in the absence of any directing effects. However, subtle differences in the electronic environment or steric hindrance could lead to a preference for substitution at one position over the other. In the reaction with the mono-anion of ethylene glycol, the initial substitution product, this compound, is formed. The introduction of the electron-donating alkoxy group at the 3-position can deactivate the pyridazine ring towards further nucleophilic attack, thus aiding in preventing the formation of the di-substituted product.

Potential byproducts in this synthesis could include the isomeric product where the ethylene glycol is attached at the 6-position, the di-substituted product where ethylene glycol bridges two pyridazine rings or reacts at both chlorine sites of the same ring, and products of ethylene glycol polymerization. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these impurities and ensure a high yield of the desired this compound.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 2 6 Chloro Pyridazin 3 Yloxy Ethanol

Mechanistic Studies of Formation Reactions

The synthesis of 2-(6-chloro-pyridazin-3-yloxy)-ethanol typically involves the reaction of 3,6-dichloropyridazine (B152260) with ethylene (B1197577) glycol. This reaction is a classic example of a nucleophilic aromatic substitution, where the hydroxyl group of ethylene glycol acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine (B1198779) ring.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the ring susceptible to nucleophilic attack. The reaction generally proceeds preferentially at the C3 or C6 position.

The mechanism of this SNA r reaction can be conceptualized through two primary pathways: a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism.

Stepwise Mechanism (Addition-Elimination): This is the more traditionally accepted mechanism for SNA r reactions.

Nucleophilic Attack: The reaction initiates with the attack of the alkoxide ion (formed from ethylene glycol in the presence of a base) on one of the carbon atoms bearing a chlorine atom (e.g., C3). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Chloride Ion Elimination: The aromaticity of the pyridazine ring is then restored by the elimination of a chloride ion, yielding the final product, this compound.

Concerted Mechanism: Recent computational studies on various SNA r reactions suggest that some may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state. nih.gov For substitutions on heterocycles like pyridine, pyrazine, and pyrimidine, concerted mechanisms are often predicted to be common. nih.gov

The operative mechanism for the formation of this compound would likely depend on the specific reaction conditions, such as the solvent and the nature of the base used.

Detailed Analysis of Elementary Steps and Transition States

A deeper understanding of the reaction mechanism requires an analysis of the elementary steps and the associated transition states.

In the stepwise mechanism:

First Elementary Step (Formation of Meisenheimer Complex): This is often the rate-determining step. The transition state for this step involves the partial formation of the C-O bond and the localization of negative charge on the pyridazine ring. The stability of this transition state, and the subsequent Meisenheimer complex, is crucial for the reaction to proceed. Electron-withdrawing groups on the ring can stabilize this intermediate.

Second Elementary Step (Elimination of Chloride): This step is typically fast. The transition state involves the partial breaking of the C-Cl bond and the reformation of the aromatic π-system.

In the concerted mechanism:

There is a single elementary step with one transition state. This transition state would feature a partially formed C-O bond and a partially broken C-Cl bond. Computational studies on analogous systems often describe a "Meisenheimer-like" transition state where the carbon atom undergoing substitution has some sp³ character. nih.gov

Kinetic Investigations of Key Synthetic and Transformation Reactions

While specific kinetic data for the synthesis of this compound is scarce, the kinetics of SNA r reactions on chloropyridazines are expected to follow second-order kinetics, being first order in both the pyridazine substrate and the nucleophile.

The rate of reaction is influenced by several factors:

Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. For the synthesis of the target compound, the reaction is typically carried out in the presence of a base to deprotonate ethylene glycol, forming the more potent nucleophile, the ethylene glycolate (B3277807) anion.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.

To illustrate the expected kinetic behavior, the following table presents hypothetical rate constants for the reaction of a generic chloropyridazine with an alkoxide nucleophile under different conditions, based on general principles of SNA r kinetics.

Table 1: Illustrative Kinetic Data for a Generic Chloropyridazine SNA r Reaction

Reaction Condition Solvent Temperature (°C) Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹)
1 Protic (e.g., Ethanol) 50 1.5 x 10⁻⁴
2 Aprotic (e.g., DMF) 50 3.2 x 10⁻³
3 Aprotic (e.g., DMF) 80 1.8 x 10⁻²

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Influence of Catalysts on Reaction Pathways and Kinetics

The synthesis of ethers via nucleophilic aromatic substitution can often be facilitated by catalysts.

Base Catalysis: As mentioned, the use of a base is crucial for deprotonating the alcohol, thereby increasing the nucleophilicity of the oxygen atom. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The strength of the base can influence the reaction rate by affecting the concentration of the active nucleophile.

Phase-Transfer Catalysis: In reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst (PTC) can be employed to enhance the reaction rate. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the pyridazine substrate is dissolved.

Transition Metal Catalysis: While SNA r is the primary pathway, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation for ether synthesis, represent alternative strategies for forming C-O bonds with aryl halides. However, for an activated substrate like 3,6-dichloropyridazine, the uncatalyzed SNA r reaction is generally efficient.

The following table summarizes the potential influence of different catalytic systems on the synthesis of this compound.

Table 2: Potential Influence of Catalysts on the Synthesis of this compound

Catalyst Type Example Probable Effect on Reaction
Strong Base Sodium Hydride (NaH) Increases concentration of nucleophile, significantly accelerating the reaction.
Weak Base Potassium Carbonate (K₂CO₃) Effective, especially at higher temperatures.
Phase-Transfer Catalyst Tetrabutylammonium bromide Accelerates reaction in biphasic systems by enhancing nucleophile availability in the organic phase.

This table outlines expected catalytic effects based on general principles of organic synthesis.

Chemical Reactivity and Derivatization Strategies of 2 6 Chloro Pyridazin 3 Yloxy Ethanol

Reactivity Profile of the Chloro-Pyridazine Moiety

The chloro-pyridazine core of 2-(6-chloro-pyridazin-3-yloxy)-ethanol is the primary site of reactivity, amenable to a variety of transformations that enable the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a range of nucleophiles. This reactivity is a cornerstone for the derivatization of this compound, allowing for the introduction of nitrogen, oxygen, and sulfur-based functional groups. Analogous pyridazine derivatives are frequently synthesized through such nucleophilic substitution or condensation reactions. scispace.com The electron-deficient nature of the pyridazine ring facilitates these reactions, making the chloro substituent a good leaving group.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding amino-pyridazine derivatives.

Alkoxides and Phenoxides: Reaction with various alkoxides or phenoxides can introduce new ether linkages.

Thiols: Thiolates can be used to form thioether derivatives.

While specific examples detailing the nucleophilic substitution reactions of this compound are not extensively documented in readily available literature, the general reactivity of chloropyridazines suggests that it would readily undergo these transformations under standard SNAr conditions, which typically involve a base in a suitable solvent.

Cross-Coupling Chemistry at the Chloro-Substituted Carbon

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-pyridazine moiety of this compound serves as a suitable electrophile for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridazine ring and various aryl or vinyl groups. The reaction typically employs a palladium catalyst, a base, and a boronic acid or ester coupling partner. While specific examples with this compound are not prevalent in the literature, the successful Suzuki-Miyaura coupling of other chloropyridazine derivatives with arylboronic acids is well-established.

Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between the chloro-pyridazine and an alkene. nih.gov This palladium-catalyzed reaction is a valuable method for the vinylation of aryl halides.

Sonogashira Coupling: This cross-coupling reaction involves the use of a terminal alkyne to form a carbon-carbon bond with the pyridazine ring. researchgate.net It is catalyzed by a combination of palladium and copper complexes and is a reliable method for the alkynylation of aryl halides.

The table below summarizes the expected outcomes of these cross-coupling reactions with this compound based on the general reactivity of chloropyridazines.

Cross-Coupling ReactionCoupling PartnerExpected Product
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)2-((6-Aryl-pyridazin-3-yl)oxy)ethanol
HeckAlkene (R-CH=CH₂)2-((6-(Alkenyl)-pyridazin-3-yl)oxy)ethanol
SonogashiraTerminal alkyne (R-C≡CH)2-((6-(Alkynyl)-pyridazin-3-yl)oxy)ethanol

Transformations Involving the Ether and Hydroxyl Functional Groups

The side chain of this compound, containing an ether linkage and a primary hydroxyl group, offers additional sites for chemical modification, allowing for functional group interconversions and the potential for more complex molecular designs.

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group is a versatile functional handle that can be readily transformed into other functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base. This transformation facilitates subsequent nucleophilic substitution reactions at the ethyl side chain.

Ether Cleavage and Rearrangement Reactions

The ether linkage in this compound is generally stable under many reaction conditions. However, ether cleavage can be achieved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.netresearchgate.net This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the specific ether, the cleavage can follow either an SN1 or SN2 mechanism. youtube.com Rearrangement reactions of the ether moiety are less common and would likely require specific catalysts or reaction conditions that promote bond migration.

Cyclization and Ring-Forming Reactions Utilizing the Chemical Compound

The bifunctional nature of this compound, possessing both an electrophilic center on the pyridazine ring and a nucleophilic hydroxyl group, makes it a potential precursor for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after conversion of the hydroxyl group to a more potent nucleophile (e.g., an amine), intramolecular nucleophilic substitution of the chlorine atom could lead to the formation of a new ring fused to the pyridazine core.

One potential cyclization pathway could involve the initial conversion of the terminal hydroxyl group to an amino group. Subsequent intramolecular nucleophilic attack of the newly formed amino group on the C6 position of the pyridazine ring would displace the chloride and lead to the formation of a fused six-membered ring, resulting in a pyridazino[3,2-b] scispace.comresearchgate.netoxazine derivative. The feasibility of such cyclizations would depend on the reaction conditions and the relative reactivity of the functional groups.

Synthesis and Exploration of Novel Derivatives and Analogues

The synthetic accessibility and the presence of multiple reactive sites on the this compound molecule make it an attractive starting point for the generation of novel derivatives and analogues. The primary reactive centers for derivatization are the chlorine atom on the pyridazine ring, which is susceptible to nucleophilic aromatic substitution, and the terminal hydroxyl group of the ethanol (B145695) side chain.

Systematic Structural Modifications for Reactivity Profiling

Systematic structural modifications of this compound are undertaken to probe its chemical reactivity and to understand how different substituents influence its physicochemical and biological properties. These modifications can be broadly categorized into two main strategies: substitution of the chlorine atom and modification of the hydroxyethyl (B10761427) side chain.

The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the introduction of a wide variety of functional groups by reacting this compound with a range of nucleophiles. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, as illustrated in the following reaction:

Reaction Scheme for Nucleophilic Aromatic Substitution

Cl-C4H2N2-O-CH2CH2OH + Nu- → Nu-C4H2N2-O-CH2CH2OH + Cl-

Where Nu- represents a generic nucleophile.

The reactivity of the chlorine atom can be profiled by reacting the parent compound with a library of nucleophiles possessing different electronic and steric properties. This allows for the generation of a diverse set of derivatives and provides insights into the scope and limitations of the substitution reaction. A representative set of nucleophiles and the corresponding derivatives are presented in Table 1.

NucleophileReagent ExampleDerivative Class
AminesAniline, PiperidineAmino-pyridazine derivatives
AlkoxidesSodium methoxideAlkoxy-pyridazine derivatives
ThiolatesSodium thiophenoxideThioether-pyridazine derivatives
AzidesSodium azideAzido-pyridazine derivatives

The second major site for structural modification is the terminal hydroxyl group of the 2-hydroxyethyl side chain. This group can undergo a variety of classical alcohol reactions, including esterification, etherification, and oxidation, to introduce further diversity. For instance, esterification with various carboxylic acids or their derivatives can yield a library of esters with varying chain lengths and functionalities.

Reaction Scheme for Esterification of the Hydroxyl Group

Cl-C4H2N2-O-CH2CH2OH + R-COOH → Cl-C4H2N2-O-CH2CH2O-C(=O)R + H2O

Where R represents a variable organic substituent.

Design Principles for Derivative Libraries

The design of derivative libraries based on the this compound scaffold is guided by the principles of medicinal chemistry and diversity-oriented synthesis. The goal is to systematically explore the chemical space around the core structure to identify compounds with desired properties.

A key design principle is the application of molecular hybridization, where pharmacophoric moieties from different known active compounds are combined into a single molecule. For instance, the pyridazine core is a known privileged scaffold in drug discovery, and by attaching other pharmacophores through the reactive chlorine or hydroxyl groups, novel hybrid molecules with potentially enhanced or new biological activities can be generated.

Another important principle is the systematic variation of physicochemical properties such as lipophilicity, electronic character, and steric bulk. This is achieved by introducing a diverse set of substituents. For example, a library of amine derivatives can be created by reacting this compound with a panel of primary and secondary amines, ranging from small aliphatic amines to larger, more complex aromatic amines. The resulting derivatives would span a range of pKa values, hydrogen bonding capabilities, and molecular sizes, which can be crucial for modulating biological activity.

The design of a derivative library often involves a combinatorial approach, where a set of building blocks for the nucleophilic substitution at the 6-position is combined with a set of building blocks for the modification of the hydroxyl group. This matrix approach allows for the rapid generation of a large number of unique derivatives. A hypothetical combinatorial library design is outlined in Table 2.

Table 2: Combinatorial Design for a Derivative Library of this compound

Modification at C6 (via SNAr) Modification at Hydroxyl Group Resulting Derivative Class
-NH-Ph -O-C(=O)CH3 Acetoxyethyl-anilino-pyridazine
-NH-Ph -O-CH2Ph Benzyloxyethyl-anilino-pyridazine
-S-Ph -O-C(=O)CH3 Acetoxyethyl-phenylthio-pyridazine

By systematically applying these derivatization strategies and design principles, a comprehensive library of novel compounds based on the this compound scaffold can be synthesized and explored for a variety of applications.

Theoretical and Computational Chemistry Investigations of 2 6 Chloro Pyridazin 3 Yloxy Ethanol

Quantum Chemical Analysis of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to analyze the electronic structure of pyridazine (B1198779) derivatives. nih.govresearchgate.net For 2-(6-chloro-pyridazin-3-yloxy)-ethanol, these calculations can reveal the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study intramolecular and intermolecular bonding and interactions. nih.gov For the title compound, NBO analysis could elucidate hyperconjugative interactions and charge delocalization, providing a deeper understanding of its electronic stability.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability
LUMO Energy -1.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers between them. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its behavior in different environments.

By systematically rotating the dihedral angles of the flexible side chain, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. The results of such an analysis can reveal how the molecule might interact with biological targets or other molecules.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 180° (anti) 0.00 65
B (Local Minimum) 60° (gauche) 1.2 25

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can help in the complete assignment of NMR signals to the corresponding nuclei in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can provide insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Predicted Peak/Signal Assignment
¹H NMR (ppm) 7.5 (d), 7.2 (d) Pyridazine ring protons
¹³C NMR (ppm) 160, 150, 130, 120 Pyridazine ring carbons
IR (cm⁻¹) 3400, 1600, 1100 O-H stretch, C=N stretch, C-O stretch

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway can be elucidated, and the activation energy barriers can be determined. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions. For instance, the nucleophilic substitution of the chlorine atom on the pyridazine ring is a likely reaction, and its mechanism could be explored computationally.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.govresearchgate.netchemrxiv.org By developing a QSRR model for a series of pyridazine derivatives, it would be possible to predict the reactivity of this compound based on its calculated molecular descriptors. These descriptors can include electronic, steric, and thermodynamic properties. Such models are useful in medicinal chemistry and materials science for designing new compounds with desired properties. researchgate.netmdpi.com

Molecular Dynamics Simulations for Solvation Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. arxiv.org MD simulations provide a detailed picture of the molecule's motion over time, including its conformational changes and its interactions with surrounding molecules. This can be particularly useful for understanding how solvation affects the molecule's properties and for studying its binding to a target protein.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 6 Chloro Pyridazin 3 Yloxy Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in solution. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most direct insight into the molecule's composition. The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the pyridazine (B1198779) ring and the ethanol (B145695) side chain. The aromatic protons will appear in the downfield region, with their splitting patterns and coupling constants providing information about their relative positions. The methylene (B1212753) protons of the ethanol group (-O-CH₂-CH₂-OH) would present as two distinct multiplets, likely triplets, due to coupling with each other. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom. The carbons of the pyridazine ring will resonate at lower field due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The two carbons of the ethanol side chain will appear at a higher field.

To assemble the complete structural puzzle, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the -CH₂-CH₂- unit in the ethanol side chain and the relationship between adjacent protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the key connection between the ethanol side chain and the pyridazine ring, for instance, by observing a correlation from the protons of the O-CH₂ group to the C3 carbon of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of this relatively rigid molecule, it can offer insights into preferred conformations.

A hypothetical data table for the NMR assignments of this compound is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (-CH₂-)~ 4.0~ 60C2, C(pyridazine)
2 (-CH₂-)~ 3.8~ 68C1, OH
3 (OH)variable-C2
4 (CH)~ 7.2~ 120C5, C6
5 (CH)~ 7.5~ 130C4, C6
6 (C-Cl)-~ 150H4, H5
7 (C-O)-~ 160H1, H5

Note: The chemical shift values are estimates and would need to be confirmed by experimental data.

Solid-State NMR Applications in Polymorphism Research (if applicable)

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer valuable information about its structure in the solid phase. Should this compound exhibit polymorphism—the ability to exist in multiple crystalline forms—ssNMR would be a powerful tool for distinguishing between different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, where subtle differences in chemical shifts and peak multiplicities can indicate different packing arrangements or conformations in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS can confirm the molecular formula, C₆H₇ClN₂O₂. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragmentation pattern can provide corroborating structural evidence. Key fragmentation pathways could include:

Loss of the ethanol side chain.

Cleavage of the ether bond.

Loss of a chlorine radical.

Fragmentation of the pyridazine ring.

A predicted table of significant mass fragments is provided below.

m/z (Predicted)Lost FragmentPutative Fragment Structure
174.0196-[C₆H₇³⁵ClN₂O₂]⁺ (Molecular Ion)
176.0167-[C₆H₇³⁷ClN₂O₂]⁺ (Molecular Ion Isotope)
129.0012-CH₂CH₂OH[C₄H₂³⁵ClN₂O]⁺ (Chloropyridazinone-like fragment)
111.0087-OCH₂CH₂OH[C₄H₂³⁵ClN₂]⁺ (Chloropyridazine fragment)
45.0340C₄H₂ClN₂O[C₂H₅O]⁺ (Fragment from the ethanol side chain)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridazine ring and the aliphatic ethanol chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine ring would be found in the 1400-1600 cm⁻¹ region. A strong C-O stretching vibration for the ether linkage would be observable around 1050-1250 cm⁻¹. The C-Cl stretch would likely appear in the lower frequency "fingerprint" region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations are often strong, providing a clear signature for the pyridazine core.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)Weak
C-H Stretch (aromatic)3000-3100Strong
C-H Stretch (aliphatic)2850-2960Moderate
C=C, C=N Stretch (pyridazine)1400-1600Strong
C-O Stretch (ether)1050-1250Moderate
C-Cl Stretch600-800Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The pyridazine ring in this compound acts as a chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore and can be influenced by the solvent polarity and the substituents on the ring. The presence of the chloro and ethoxy substituents will modulate the energy levels of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted pyridazine.

Transition TypeExpected Wavelength Range (nm)
π → π200-300
n → π>300

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Impurity Profiling in Research Samples

Hyphenated chromatographic techniques are indispensable tools in modern analytical chemistry, offering the high separation efficiency of chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry. These methods are crucial for determining the purity of the active pharmaceutical ingredient (API) and for identifying and quantifying any process-related impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Determination

LC-MS is a powerful technique for the analysis of polar and semi-volatile compounds, making it well-suited for this compound and its potential impurities. A proposed LC-MS method would typically employ reverse-phase chromatography for separation, coupled with a mass spectrometer for detection and identification.

Chromatographic Conditions: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be utilized for the separation. A C18 stationary phase is often the column of choice for its versatility in separating a wide range of compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed to effectively separate the target compound from its impurities.

Mass Spectrometric Detection: An electrospray ionization (ESI) source in positive ion mode is anticipated to be effective for the ionization of this compound and its related impurities, given the presence of nitrogen atoms in the pyridazine ring which are readily protonated. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be invaluable for the accurate mass determination of the parent compound and its impurities, facilitating the elucidation of their elemental compositions. Tandem mass spectrometry (MS/MS) would be employed for the structural characterization of detected impurities by analyzing their fragmentation patterns.

Interactive Data Table: Proposed LC-MS Method Parameters

ParameterRecommended Condition
Chromatography System UHPLC/HPLC
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer TOF or Orbitrap
Scan Mode Full Scan (m/z 100-500) and MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a complementary technique to LC-MS, particularly effective for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which possesses a hydroxyl group, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

Sample Preparation and Derivatization: To enhance volatility, the hydroxyl group of the target compound and any related impurities can be silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis.

Chromatographic and Spectrometric Conditions: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of the silylated derivatives. The oven temperature would be programmed to ramp up gradually to ensure good separation of all components. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing characteristic fragmentation patterns that can be compared against spectral libraries for impurity identification.

Interactive Data Table: Proposed GC-MS Method Parameters

ParameterRecommended Condition
Chromatography System Gas Chromatograph
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Derivatization Silylation with BSTFA
Ionization Source Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-550

Impurity Profiling

The synthesis of this compound is likely to proceed via the nucleophilic substitution of 3,6-dichloropyridazine (B152260) with ethylene (B1197577) glycol. Based on this synthetic route, a profile of potential process-related impurities can be postulated.

Potential Impurities:

Starting Materials: Unreacted 3,6-dichloropyridazine and residual ethylene glycol.

By-products: The disubstituted product, 3,6-bis(2-hydroxyethoxy)pyridazine, formed by the reaction of both chlorine atoms of the starting material with ethylene glycol.

Side-reaction Products: Potential hydrolysis of the starting material to form 6-chloro-3-hydroxypyridazine.

Degradation Products: Products resulting from the decomposition of the target compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

Interactive Data Table: Potential Impurities and their Expected Mass-to-Charge Ratios

Compound NameStructureExpected [M+H]⁺ (m/z)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.96
Ethylene GlycolC₂H₆O₂Not readily ionized by ESI+
6-Chloro-3-hydroxypyridazineC₄H₃ClN₂O130.99
This compound C₆H₇ClN₂O₂ 175.03
3,6-bis(2-Hydroxyethoxy)pyridazineC₈H₁₂N₂O₄201.08

The application of these hyphenated chromatographic techniques provides a comprehensive approach to the purity assessment and impurity profiling of this compound. The detailed methodologies and the anticipated impurity profile serve as a robust framework for the analytical characterization of this compound in a research and development setting, ensuring a thorough understanding of its chemical integrity.

Role of 2 6 Chloro Pyridazin 3 Yloxy Ethanol in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The unique structural attributes of 2-(6-chloro-pyridazin-3-yloxy)-ethanol render it a versatile synthon for the elaboration of more complex molecules. The molecule possesses two primary reactive sites: the hydroxyl group of the ethanol (B145695) moiety and the chlorine atom on the pyridazine (B1198779) ring. The hydroxyl group can undergo a variety of transformations common to alcohols, such as esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Simultaneously, the chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic substitution. This reactivity allows for the coupling of the pyridazine core with a wide range of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of substituted pyridazine derivatives. The differential reactivity of these two sites can be exploited to perform sequential and site-selective modifications, a key strategy in the assembly of complex target molecules.

For instance, the hydroxyl group can be protected, followed by nucleophilic displacement of the chlorine atom. Subsequent deprotection of the hydroxyl group would then allow for further functionalization at that position. This strategic approach provides a controlled pathway to elaborate the molecule in a stepwise manner, which is crucial for the synthesis of intricate structures with well-defined functionalities.

Precursor in the Design and Synthesis of Novel Heterocyclic Frameworks

The pyridazine nucleus is a common scaffold in many biologically active compounds. This compound serves as a valuable precursor for the construction of novel and more elaborate heterocyclic systems, particularly fused ring systems. The reactivity of the chlorine atom is pivotal in these synthetic strategies.

One notable application is in the synthesis of pyridazino[4,5-b]indoles. While direct use of this compound in published syntheses of this specific ring system is not extensively documented, the general synthetic strategies for pyridazino[4,5-b]indoles often involve the reaction of a substituted chloropyridazine with an appropriately functionalized indole (B1671886) precursor. researchgate.netnih.govresearchgate.net The ethanol side chain of this compound offers a handle for further chemical modification either before or after the formation of the fused indole ring system, allowing for the introduction of additional diversity and complexity into the final molecule.

Furthermore, the chloro-pyridazine moiety can be a key component in the synthesis of other fused heterocycles. For example, intramolecular cyclization reactions involving a suitably modified side chain can lead to the formation of novel bicyclic or tricyclic pyridazine derivatives. The versatility of the ethanol group allows for its conversion into other functional groups that can participate in such cyclization reactions.

Research into its Application as a Scaffold in Agrochemical Chemistry

The pyridazine core is a well-established pharmacophore in the agrochemical industry, with several commercial herbicides and fungicides containing this heterocyclic motif. The structural features of this compound make it an attractive scaffold for the design and synthesis of new potential agrochemicals. The chloro-substituent is a common feature in many active pyridazine-based agrochemicals, and the ethanol side chain provides a convenient point for modification to explore structure-activity relationships.

Patent literature discloses various pyridazine derivatives with potential fungicidal activity. google.com While these patents may not explicitly detail the synthesis starting from this compound, they underscore the importance of the chloropyridazine scaffold in the development of new crop protection agents. The synthetic methodologies described in these patents often involve the reaction of a chloropyridazine precursor with various nucleophiles to generate a library of compounds for biological screening. The ethanol moiety of this compound could be derivatized to mimic the side chains of known active compounds or to introduce novel functionalities in the search for improved efficacy and spectrum of activity.

The design of such agrochemical candidates would leverage the known reactivity of the molecule. For instance, the hydroxyl group could be esterified with various carboxylic acids to produce a range of esters, or it could be converted to an amine to allow for the introduction of further substituents. These modifications can significantly impact the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability, which are all critical parameters for its performance as an agrochemical.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The pyridazine ring, with its two adjacent nitrogen atoms, possesses interesting electronic and coordination properties that make it a candidate for applications in supramolecular chemistry. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions. This allows pyridazine-containing molecules to participate in the formation of well-ordered supramolecular assemblies and host-guest complexes.

While specific studies focusing on the supramolecular chemistry of this compound are not widely reported, the inherent features of its pyridazine core suggest potential in this area. The molecule could be incorporated into larger macrocyclic or acyclic structures designed to act as hosts for specific guest molecules. The ethanol side chain provides a convenient attachment point for linking the pyridazine unit to other molecular components to build up these larger supramolecular architectures.

The ability of pyridazine derivatives to act as ligands for transition metals is also an area of interest. The coordination of metal ions to the pyridazine nitrogen atoms can lead to the formation of discrete coordination complexes or extended coordination polymers with interesting structural and functional properties. The ethanol group in this compound could be modified to introduce additional donor atoms, creating multidentate ligands capable of forming stable and well-defined metal complexes.

Potential Integration into Polymer Synthesis or Advanced Functional Materials Development

The bifunctional nature of this compound also suggests its potential as a monomer or a functional additive in the synthesis of polymers and advanced materials. The hydroxyl group can participate in polymerization reactions, such as polycondensation or polyesterification, to incorporate the pyridazine moiety into the polymer backbone. The resulting polymers would possess the unique electronic and coordination properties of the pyridazine ring, which could impart interesting characteristics to the material, such as altered thermal stability, conductivity, or metal-binding capabilities.

Alternatively, the molecule could be grafted onto existing polymer chains via reactions involving its hydroxyl group. This would result in a functionalized polymer with pendant pyridazine units. Such materials could find applications as polymer-supported catalysts, metal-ion scavenging resins, or as components in stimuli-responsive materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-chloropyridazin-3-ol and ethylene oxide derivatives. Ethanol with sodium ethoxide (C₂H₅ONa) is a common solvent/base system, as seen in analogous pyridazinone syntheses . Key parameters include temperature (room temperature to 50°C) and reaction time (12–24 hours). Yield optimization requires stoichiometric control of reactants and inert atmosphere to minimize hydrolysis of intermediates. Post-reaction, acidification with HCl and recrystallization in 90% ethanol improves purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the pyridazine ring protons (δ 7.5–8.5 ppm for aromatic protons) and the ethanol moiety (δ 3.6–4.2 ppm for -OCH₂CH₂OH). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z for C₆H₇ClN₂O₂: ~186.02). FT-IR verifies hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy, as observed in structurally similar chlorinated pyridazines . Waste disposal must follow hazardous chemical guidelines, with neutralization before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridazine ring be addressed during derivatization?

  • Methodological Answer : The 6-chloro group on pyridazine is electron-withdrawing, directing electrophilic substitutions to the 4-position. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) . Low-temperature (-10°C) reactions reduce side products, as demonstrated in piperazine derivative syntheses .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data . For ADMET prediction, use SwissADME or ProTox-II to assess bioavailability and toxicity .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. HPLC monitors degradation products, particularly hydrolysis of the ether bond. Polar aprotic solvents (e.g., DMSO) enhance stability compared to water, as seen in related pyridazine analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial testing via MIC vs. time-kill curves) and standardize cell lines (e.g., ATCC-certified strains). For cytotoxicity, compare MTT and ATP-based assays to rule out false positives . Meta-analysis of PubChem BioAssay data (AID 1259401) identifies protocol-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.